6-Methoxy-1H-indole-3-carbonitrile
Overview
Description
“6-Methoxy-1H-indole-3-carbonitrile” is a chemical compound with the molecular formula C10H8N2O . It has a molecular weight of 172.19 . The compound is stored at 4°C and should be protected from light .
Molecular Structure Analysis
The InChI code for “6-Methoxy-1H-indole-3-carbonitrile” is 1S/C10H8N2O/c1-13-8-2-3-9-7(5-11)6-12-10(9)4-8/h2-4,6,12H,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .
Physical And Chemical Properties Analysis
“6-Methoxy-1H-indole-3-carbonitrile” has a molecular weight of 172.19 . It is stored at 4°C and should be protected from light .
Scientific Research Applications
Synthesis Reagent
6-Methoxy-1H-indole-3-carbonitrile can be used as a synthesis reagent for the preparation of various biologically active compounds . This includes the synthesis of 4-substituted β-lactams, which are a class of antibiotics including penicillins and cephalosporins .
Inhibitors of Glycogen Synthase Kinase 3β (GSK-3)
This compound can be used in the synthesis of inhibitors of Glycogen Synthase Kinase 3β (GSK-3) . GSK-3 is a serine/threonine protein kinase that mediates various cellular processes and is implicated in a number of diseases such as type 2 diabetes, Alzheimer’s disease, inflammation, cancer, and bipolar disorder .
Indole Fragments as Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors
6-Methoxy-1H-indole-3-carbonitrile can be used to synthesize indole fragments that act as Inosine Monophosphate Dehydrogenase (IMPDH) inhibitors . IMPDH is a crucial enzyme in the de novo synthesis of guanine nucleotides and is therefore a target for anticancer, immunosuppressive, antiviral, and antibiotic drugs .
HIV-1 Integrase Inhibitors
This compound can also be used in the synthesis of HIV-1 integrase inhibitors . HIV-1 integrase is an essential enzyme in the life cycle of the HIV-1 virus and is a target for antiretroviral therapy .
Multicomponent Reactions
6-Methoxy-1H-indole-3-carbonitrile can be used in multicomponent reactions . These reactions are a type of chemical reaction in which three or more reactants combine to form a product .
Pharmacological Activity
Derivatives of indole, such as 6-Methoxy-1H-indole-3-carbonitrile, have been found to have important pharmacological activity . This includes potential applications in the development of new drugs .
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
Indole derivatives, such as “6-Methoxy-1H-indole-3-carbonitrile”, are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
properties
IUPAC Name |
6-methoxy-1H-indole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-13-8-2-3-9-7(5-11)6-12-10(9)4-8/h2-4,6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAJCUNVFURSMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694848 | |
Record name | 6-Methoxy-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1H-indole-3-carbonitrile | |
CAS RN |
145692-57-5 | |
Record name | 6-Methoxy-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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